molecular formula C18H14N4O4 B13474585 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazole-3-carboxylic acid

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13474585
M. Wt: 350.3 g/mol
InChI Key: WYWYCVJGMSJQOU-UHFFFAOYSA-N
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Description

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a triazole ring. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Fmoc Protection:

    Triazole Formation: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.

    Coupling Reaction: The protected amino acid is then coupled with the triazole derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure precision and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted Fmoc derivatives.

Scientific Research Applications

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of amino acids. This property is crucial for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

Compared to similar compounds, 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the triazole ring, which imparts additional stability and reactivity. This makes it particularly useful in applications requiring robust and versatile protecting groups.

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C18H14N4O4/c23-16(24)15-19-17(22-21-15)20-18(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,23,24)(H2,19,20,21,22,25)

InChI Key

WYWYCVJGMSJQOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NNC(=N4)C(=O)O

Origin of Product

United States

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